molecular formula C7H8N2O B1496176 4-Acetylpyridine oxime CAS No. 1194-99-6

4-Acetylpyridine oxime

Cat. No. B1496176
CAS RN: 1194-99-6
M. Wt: 136.15 g/mol
InChI Key: OZJWWTXSMXGPMI-TWGQIWQCSA-N
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Description

4-Acetylpyridine oxime is a chemical compound with the linear formula C7H8N2O . It has a molecular weight of 136.155 . This compound is part of a collection of rare and unique chemicals .


Synthesis Analysis

4-Acetylpyridine can be converted into enaminone by refluxing with DMF/DMA reagent in dry xylene . In another research, a monomer (E)-4-acetylpyridine oxime and its terpolymers with 4-hydroxyacetophenone/4-hydroxybenzaldehyde and formaldehyde were synthesized .


Molecular Structure Analysis

The molecular structure of 4-Acetylpyridine oxime includes a nucleophilic nitrogen and oxygen, and an ambiphilic carbon . The InChIKey of the compound is OZJWWTXSMXGPMI-TWGQIWQCSA-N . The compound’s canonical SMILES is CC(=NO)C1=CC=NC=C1 and its isomeric SMILES is C/C(=N/O)/C1=CC=NC=C1 .


Chemical Reactions Analysis

4-Acetylpyridine is known to react with strong oxidizing agents and strong reducing agents . It has been found that some oximes of pyridine showed high activity against HIV . Moreover, it was found that such compounds are used as antidotes against the cytotoxicity of organophosphorus compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetylpyridine oxime include a molecular weight of 136.15 g/mol, a XLogP3-AA of 0.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Scientific Research Applications

Terpolymer Synthesis and Thermal Studies

4-Acetylpyridine oxime has been utilized in the synthesis of terpolymers, which are polymers composed of three different monomers. These terpolymers exhibit significant properties such as thermal stability, making them suitable for a variety of applications including coatings and biomedical devices . The thermal stability is crucial for materials that need to withstand high temperatures without decomposing, which is essential in many industrial processes.

Adhesives

The compound’s role in the synthesis of self-crosslinked terpolymers suggests its potential application in the development of adhesives . Adhesives require robustness and durability, which can be imparted by the thermal stability and crosslinking properties of terpolymers derived from 4-Acetylpyridine oxime.

Coating Materials

4-Acetylpyridine oxime-derived terpolymers have been reported to possess excellent thermal stability and antimicrobial activity, making them suitable for use in coating materials . These coatings can be applied to various surfaces to protect against microbial growth, which is particularly beneficial in healthcare settings.

Semiconductor Applications

The synthesis of functional terpolymers from 4-Acetylpyridine oxime indicates its potential application in the semiconductor industry . Semiconductors are the backbone of modern electronics, and materials with high thermal stability are needed to ensure the reliability and longevity of electronic components.

Catalysts

Terpolymers involving 4-Acetylpyridine oxime have been explored for their use as catalysts . Catalysts are substances that speed up chemical reactions without being consumed in the process, and the stability of these terpolymers can enhance the efficiency of various industrial chemical processes.

Flame Resistant Fibers

While direct applications of 4-Acetylpyridine oxime in flame-resistant fibers are not explicitly mentioned, the thermal stability of its derived terpolymers suggests potential research avenues in this field . Flame-resistant fibers are crucial for safety in various industries, including firefighting and aerospace.

Ion Exchange Resins

The compound’s involvement in the synthesis of terpolymers with potential ion exchange capabilities points to its application in water purification and chemical separation processes . Ion exchange resins are used to remove unwanted ions from solutions, replacing them with ions from the resins.

Biological Activity

Pyridine oximes, including derivatives like 4-Acetylpyridine oxime, have been studied for their biological activity. They are known to exhibit a range of biological properties, which can be harnessed in pharmaceutical applications . The exploration of these compounds in drug development could lead to new treatments for various diseases.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

Oximes, including 4-Acetylpyridine oxime, are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Future directions in these areas are expected to focus on methodologies based on oxime starting materials .

properties

IUPAC Name

(NZ)-N-(1-pyridin-4-ylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJWWTXSMXGPMI-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1194-99-6
Record name Ethanone, oxime
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ACETYLPYRIDINE OXIME
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Synthesis routes and methods

Procedure details

To a solution of 7.64 g. (110 mmole) of hydroxylamine hydrochloride in 150 ml. of methyl alcohol were added 5.94 g. (110 mmole) of sodium methylate and the mixture was stirred at room temperature for 10 minutes. A solution of 12.11 g. (110 mmoles) of 4-acetylpyridine in 50 ml. of methyl alcohol was added dropwise over 3 minutes and the reaction mixture was stirred at room temperature for 3 hours and at the reflux temperature for 2.5 hours. After the mixture had cooled, the precipitate of sodium chloride was separated by filtration and the filtrate was concentrated by evaporation to one-half of the original volume. The concentrate was diluted with 50 ml. of water and the solution concentrated to a volume of about 100 ml. This concentrate was chilled in an ice bath for 30 minutes and the precipitate of the oxime was separated by filtration in the cold. There were obtained 8.38 g. (61.5% yield) of 4-acetylpyridine oxime.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 4-acetylpyridine oxime and how is it typically synthesized?

A1: 4-Acetylpyridine oxime (APO) is an organic compound with the molecular formula C7H8N2O. Its structure consists of a pyridine ring substituted at the 4-position with an acetyl group, which further bears an oxime group.

Q2: What are the antimicrobial properties of 4-acetylpyridine oxime and how have these been investigated?

A: Research has demonstrated that 4-acetylpyridine oxime exhibits significant antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. [] This activity has been assessed through studies involving the incorporation of APO into terpolymers. Notably, terpolymers synthesized from APO, 4-hydroxyacetophenone/4-hydroxybenzaldehyde, and formaldehyde displayed potent inhibitory effects on the growth of various microorganisms. []

Q3: What is known about the thermal stability of 4-acetylpyridine oxime-based polymers?

A: The thermal stability of terpolymers incorporating 4-acetylpyridine oxime has been investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [] These studies provide insights into the degradation behavior of these polymers at different temperatures. The activation energy (Ea) values for thermal decomposition, determined using the isoconversional Flynn–Wall–Ozawa method, offer valuable information about the energy barrier that needs to be overcome for the degradation process to occur. [] This information is crucial for understanding the temperature range within which these polymers can be used effectively.

Q4: Are there any computational studies on 4-acetylpyridine oxime derivatives and their potential applications?

A: Yes, molecular docking studies have been conducted on 4-acetylpyridine oxime derivatives to explore their potential as acetylcholinesterase ligands. [] These computational studies provide insights into the binding interactions between these compounds and the enzyme, offering valuable information for the development of novel therapeutic agents.

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